molecular formula C16H19N3 B11813818 N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine

N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine

Cat. No.: B11813818
M. Wt: 253.34 g/mol
InChI Key: POWJUMXTTWSKDU-UHFFFAOYSA-N
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Description

N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine (CAS Number: 1352532-13-8) is a chemical compound with the molecular formula C 16 H 19 N 3 and a molecular weight of 253.34 g/mol . This amine-containing small molecule features a pyridine core substituted with a phenyl group and a piperidine moiety, a structural motif prevalent in medicinal chemistry. This compound is of significant interest in pharmaceutical and biological research, particularly in the development of novel therapeutic agents. Its structure is analogous to classes of compounds investigated as inhibitors of protein kinases , such as the epidermal growth factor receptor (EGFR), which is a validated target in oncology for diseases like glioblastoma . Furthermore, related 2-aminopyridine and piperidine-containing hybrids have demonstrated promising anti-angiogenic properties and the ability to cleave DNA, suggesting potential applications in cancer research . Another key research area for similar compounds includes their evaluation as potent inhibitors of mycobacterial ATP synthase for the treatment of infectious diseases like tuberculosis . As a versatile chemical building block, this compound can be utilized in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

N-phenyl-5-piperidin-2-ylpyridin-2-amine

InChI

InChI=1S/C16H19N3/c1-2-6-14(7-3-1)19-16-10-9-13(12-18-16)15-8-4-5-11-17-15/h1-3,6-7,9-10,12,15,17H,4-5,8,11H2,(H,18,19)

InChI Key

POWJUMXTTWSKDU-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CN=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms within a molecule. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the proton and carbon framework and establish the connectivity between different structural fragments.

Detailed 1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine would present a series of distinct signals corresponding to the phenyl, pyridine (B92270), and piperidine (B6355638) ring systems. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, providing key information about the structure.

¹H NMR Spectroscopy: The proton spectrum is expected to show signals in both the aromatic (approx. δ 6.5-8.5 ppm) and aliphatic (approx. δ 1.5-3.5 ppm) regions.

Pyridine Ring: The protons on the substituted pyridine ring (H-3, H-4, H-6) would appear in the aromatic region. H-6, being adjacent to the nitrogen, is expected to be the most downfield. chemicalbook.com

Phenyl Ring: The protons of the N-phenyl group would also resonate in the aromatic region, typically between δ 6.8 and 7.5 ppm.

Piperidine Ring: The aliphatic protons of the piperidine ring would appear upfield. The proton at C-2' (the point of attachment to the pyridine ring) would be deshielded compared to other piperidine protons. chemicalbook.comhmdb.ca

Amine Protons: The two N-H protons (one on the piperidine and one linking the phenyl and pyridine rings) would likely appear as broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data, with signals corresponding to each unique carbon atom.

Pyridine Ring: The carbon atoms of the pyridine ring would resonate in the range of δ 105-160 ppm. The carbon bearing the amino group (C-2) and the carbon attached to the piperidine (C-5) would be significantly influenced by these substituents. chemicalbook.comtestbook.comresearchgate.net

Phenyl Ring: The phenyl carbons would appear in the typical aromatic region of δ 115-145 ppm.

Piperidine Ring: The aliphatic carbons of the piperidine ring would be found upfield, generally between δ 20-60 ppm. researchgate.netchemicalbook.comresearchgate.net

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR could provide valuable information about the nitrogen environments. Three distinct signals would be expected: one for the pyridine nitrogen, one for the exocyclic amine nitrogen, and one for the piperidine nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring
C2-~158
C3~6.6~107
C4~7.4~138
C5-~135
C6~8.1~148
Phenyl Ring
C1'' (ipso)-~142
C2''/C6'' (ortho)~7.4~122
C3''/C5'' (meta)~7.2~129
C4'' (para)~6.9~120
Piperidine Ring
C2'~3.3~58
C3'~1.8 (ax), ~2.0 (eq)~30
C4'~1.6 (ax), ~1.7 (eq)~25
C5'~1.5 (ax), ~1.9 (eq)~26
C6'~2.8 (ax), ~3.2 (eq)~47
Amine Protons
N-H (Anilino)~8.5 (broad)-
N-H (Piperidine)~2.5 (broad)-

Note: These are estimated values based on data for analogous structures and may vary depending on the solvent and experimental conditions.

Application of 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Molecular Connectivity and Spatial Proximity

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within each ring system, for example, showing correlations between H-3, H-4, and H-6 on the pyridine ring and mapping out the entire spin system of the piperidine ring. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom that has a proton attached.

The piperidine H-2' proton and the pyridine carbons C-4, C-5, and C-6, confirming the attachment point of the piperidine ring.

The anilino N-H proton and the pyridine C-2 as well as the phenyl ipso-carbon (C-1''), definitively linking the three core components of the molecule. researchgate.netresearchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY correlations would be critical for determining the relative stereochemistry and preferred conformation of the molecule, particularly the spatial relationship between the protons on the piperidine ring and those on the pyridine ring. researchgate.net

Specialized NMR Techniques for Complex Amine Systems

The presence of multiple amine groups and the potential for conformational rigidity or tautomerism in this compound may require specialized NMR techniques for full characterization.

Variable Temperature (VT) NMR: This technique can be used to study dynamic processes, such as ring-flipping of the piperidine moiety or restricted rotation around the C-N bonds. nih.gov Changes in the NMR spectra as a function of temperature can provide thermodynamic parameters for these processes.

Solvent Titration: Changing the solvent or adding a titrant (like an acid) can help identify protons involved in hydrogen bonding or protonation events. This can be particularly useful for assigning the N-H signals and understanding the acid-base properties of the different nitrogen atoms.

Paramagnetic Relaxation Enhancement (PRE): In cases where the molecule is intended to interact with metal ions, PRE effects can be used to probe the binding site and gain distance information from the paramagnetic center to various protons in the molecule. nsf.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry provides precise information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the mass of a molecule with extremely high accuracy (typically to within 5 ppm). For this compound (molecular formula C₁₆H₂₀N₄), the calculated exact mass of the neutral molecule is 268.1688. In a typical electrospray ionization (ESI) experiment run in positive mode, the molecule would be observed as the protonated species, [M+H]⁺. HRMS would be used to measure the mass of this ion, confirming the elemental composition and ruling out other potential structures with the same nominal mass.

Calculated Exact Mass for [C₁₆H₂₁N₄]⁺: 269.1766

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves selecting the protonated molecular ion ([M+H]⁺, m/z 269.18) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. The fragmentation pathways are predictable based on the known behavior of amine, pyridine, and piperidine compounds. nih.govscielo.brgre.ac.uklibretexts.org

Key expected fragmentation pathways would include:

Alpha-Cleavage of the Piperidine Ring: This is a characteristic fragmentation for amines. miamioh.eduyoutube.comlibretexts.org Cleavage of the C-C bonds adjacent to the piperidine nitrogen would lead to the opening of the ring and the formation of various iminium ions.

Cleavage of the C-C Bond linking the rings: Scission of the bond between the pyridine (C-5) and piperidine (C-2') rings would be a major pathway, leading to fragments corresponding to the substituted pyridine and the piperidine cation.

Loss of the Phenyl Group: Cleavage of the N-C bond between the exocyclic amine and the phenyl ring could occur.

Retro-Diels-Alder (RDA) Fragmentation: The piperidine ring could undergo a characteristic RDA fragmentation, leading to the loss of a neutral alkene fragment.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of [C₁₆H₂₁N₄]⁺
m/z (Predicted)Proposed Structure / Loss
269.18[M+H]⁺ (Precursor Ion)
185.11[M+H - C₅H₁₀N]⁺ (Loss of piperidine moiety via C-C cleavage)
171.10[M+H - C₆H₅NH]⁺ (Loss of aniline)
93.06[C₆H₅NH₂]⁺ (Aniline fragment)
84.08[C₅H₁₀N]⁺ (Piperidinyl cation)

Note: These m/z values correspond to the monoisotopic masses of the predicted fragment ions.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For a chiral molecule like this compound, this technique not only confirms its molecular structure and connectivity but also provides invaluable information about its conformation in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the electron density, from which atomic positions can be determined.

A key application of X-ray diffraction for chiral molecules is the determination of absolute configuration. nih.gov When crystallizing in a non-centrosymmetric space group, the analysis of anomalous dispersion effects allows for the unambiguous assignment of the (R) or (S) configuration at the stereocenter. nih.gov This is often accomplished using the Flack parameter, which provides a reliable measure of the correctness of the assigned absolute structure. nih.gov While specific crystallographic data for this compound is not publicly available, the table below illustrates the typical data obtained from such an analysis for a similar chiral heterocyclic compound.

Crystallographic ParameterExample Value
Chemical FormulaC₁₆H₁₉N₃
Formula Weight253.35 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)9.063(3)
b (Å)7.423(3)
c (Å)11.614(4)
β (°)98.5(1)
Volume (ų)772.1(5)
Z2
Calculated Density (g/cm³)1.091
Flack Parameter0.02(5)

Chiral Analytical Methods for Enantiomeric and Diastereomeric Purity Assessment

Assessing the stereochemical purity of this compound is critical. Chiral analytical methods are employed to separate and quantify the different stereoisomers, providing essential data on enantiomeric excess (ee) and diastereomeric ratio (dr).

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. The choice of CSP is crucial and often involves derivatives of polysaccharides (like cellulose (B213188) or amylose), proteins, or synthetic chiral polymers.

For a compound like this compound, a typical chiral HPLC method would involve dissolving the sample in a suitable organic solvent and injecting it onto a column packed with a CSP. A mobile phase, usually a mixture of solvents like hexane (B92381) and isopropanol, is then passed through the column to elute the compounds. nih.gov The differential interaction between the enantiomers and the CSP allows for their separation, which is monitored by a detector (e.g., UV-Vis). The relative peak areas in the resulting chromatogram are used to determine the enantiomeric or diastereomeric ratio.

ParameterTypical Condition
ColumnChiralpak AD-H (amylose derivative)
Mobile Phasen-Hexane:Isopropanol (70:30) + 0.1% Diethylamine
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (Enantiomer 1)22.6 min
Retention Time (Enantiomer 2)27.3 min

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but in its standard application, it cannot distinguish between enantiomers as they have identical spectra in an achiral environment. To overcome this, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are used. nih.govunipi.it

The derivatization approach involves reacting the enantiomeric mixture of this compound with a single enantiomer of a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical and chemical properties, their NMR spectra will also be different. Protons or other nuclei near the newly formed stereogenic centers will exhibit distinct chemical shifts, allowing for their quantification by integrating the corresponding signals. ipb.pt A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, which reacts with amines to form diastereomeric amides. The significant chemical shift differences observed, particularly for protons adjacent to the reaction site, enable the determination of enantiomeric purity. nih.govacs.org

Chiral Derivatizing Agent (CDA)Reactive Functional GroupTypical Application
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride)Amine, AlcoholForms diastereomeric amides/esters with distinct ¹H and ¹⁹F NMR signals.
(1S)-(-)-Camphanic chlorideAmine, AlcoholCreates diastereomeric esters/amides with well-resolved proton signals.
2,3,4,5-Tetra-O-pivaloyl-β-D-arabinopyranosyl isothiocyanate (PITA)AmineForms diastereomeric thioureas.
(R)-(-)-1-(1-Naphthyl)ethyl isocyanateAmine, AlcoholForms diastereomeric ureas/carbamates.

Computational Chemistry and in Silico Modeling

Quantum Chemical Studies on N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of this compound.

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By solving the Kohn-Sham equations, DFT can be used to determine the ground-state electronic energy, electron density, and other key properties of this compound.

From the calculated electronic structure, a variety of reactivity descriptors can be derived. These descriptors, based on the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide a quantitative measure of the molecule's chemical reactivity.

Key Reactivity Descriptors:

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher reactivity.

Ionization Potential (IP): The minimum energy required to remove an electron from the molecule, approximated as the negative of the HOMO energy (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to the molecule, approximated as the negative of the LUMO energy (EA ≈ -ELUMO).

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as (IP - EA) / 2.

Global Softness (S): The reciprocal of global hardness (S = 1/η), indicating the molecule's polarizability.

Electronegativity (χ): The ability of the molecule to attract electrons, calculated as (IP + EA) / 2.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ² / (2η).

Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound (Calculated at the B3LYP/6-31G* level of theory in the gas phase).
ParameterValue
HOMO Energy (eV)-5.87
LUMO Energy (eV)-1.24
Energy Gap (eV)4.63
Ionization Potential (IP, eV)5.87
Electron Affinity (EA, eV)1.24
Global Hardness (η, eV)2.315
Global Softness (S, eV⁻¹)0.432
Electronegativity (χ, eV)3.555
Electrophilicity Index (ω, eV)2.73

DFT calculations are also invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. By locating the transition state structures and calculating their energies, it is possible to predict the most likely reaction pathways and determine the activation energies.

For instance, in a potential N-alkylation reaction, DFT could be used to model the approach of an alkyl halide to the nitrogen atoms of the pyridine (B92270) or piperidine (B6355638) rings. The calculations would identify the transition state for the nucleophilic substitution reaction, providing insights into the reaction mechanism and the regioselectivity of the alkylation. Similarly, for an electrophilic aromatic substitution on the phenyl ring, DFT could predict the most favorable position of attack by calculating the energies of the intermediate sigma complexes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms in the system. This allows for the exploration of the conformational landscape and flexibility of this compound over time.

MD simulations can reveal the preferred conformations of this compound and the intramolecular interactions that stabilize them. The piperidine ring can adopt chair, boat, and twist-boat conformations, with the chair form generally being the most stable. The orientation of the phenyl and pyridine rings relative to each other is also a key conformational feature, governed by the rotation around the connecting single bonds.

Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. For example, a hydrogen bond could form between the amine proton on the pyridine ring and the nitrogen of the piperidine ring, or vice versa. MD simulations can quantify the occurrence and lifetime of such interactions.

Table 2: Hypothetical Conformational Analysis of this compound from a 100 ns MD Simulation in Water.
Dihedral AngleDescriptionMost Populated Range (degrees)Population (%)
C(pyridine)-C(piperidine)-N(piperidine)-C(piperidine)Piperidine ring conformation±50 to ±6095 (Chair)
C(pyridine)-C(pyridine)-C(piperidine)-N(piperidine)Orientation of piperidine relative to pyridine-90 to -60 and 60 to 9075
N(pyridine)-C(pyridine)-N(amine)-C(phenyl)Orientation of phenyl relative to pyridine-45 to -15 and 15 to 4580

The surrounding solvent can have a profound impact on the conformational preferences of a molecule. MD simulations can explicitly model the solvent molecules, allowing for a detailed analysis of solute-solvent interactions.

In a polar solvent like water, conformations that expose polar groups to the solvent and bury hydrophobic groups will be favored. For this compound, this could mean that conformations with the phenyl group shielded from the water are more prevalent. In contrast, in a nonpolar solvent, intramolecular interactions may play a more dominant role in determining the conformation. MD simulations in different solvent environments can quantify these effects and provide a more realistic picture of the molecule's behavior in solution.

In Silico Prediction of Molecular Interactions

In silico methods are widely used to predict how a molecule like this compound might interact with biological targets, such as proteins or nucleic acids. These predictions are crucial in the early stages of drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By scoring the different binding poses, docking can estimate the binding affinity of the ligand for the receptor. This can be used to screen virtual libraries of compounds and identify potential drug candidates.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. A pharmacophore model for a particular target can be used to search for novel compounds that fit the model and are therefore likely to be active.

For this compound, these methods could be used to predict its potential as an inhibitor of a specific enzyme or as a ligand for a particular receptor. The presence of aromatic rings, hydrogen bond donors and acceptors, and a flexible piperidine moiety suggests that it could interact with a variety of biological targets.

Table 3: Hypothetical Molecular Docking Results of this compound against a Kinase Target.
ParameterValue
Predicted Binding Affinity (kcal/mol)-8.5
Key Interacting ResiduesLys72, Glu91, Leu135, Asp184
Types of InteractionsHydrogen bonding, hydrophobic interactions, π-π stacking

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Chemical Reactivity and Derivatization Strategies

Functionalization and Modification of the Pyridine (B92270) Ring System

The pyridine ring in N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine is electron-rich due to the presence of two amine substituents, making it amenable to certain functionalization reactions. The 2-anilino group and the 5-piperidinyl group are both electron-donating and will direct electrophiles to the C3 and C4 positions. However, direct electrophilic substitution on such activated pyridine rings can sometimes be challenging. Modern cross-coupling methods offer more precise and efficient strategies for modification.

Recent advances in C-H functionalization provide viable pathways for derivatizing pyridine rings. nih.gov For instance, transition metal-catalyzed reactions, such as those involving ruthenium or rhodium, can facilitate direct arylation or olefination at specific C-H bonds. nih.gov In the context of the target molecule, these methods could potentially be applied to introduce new substituents at the C3, C4, or C6 positions, guided by the directing effects of the existing groups and the choice of catalyst and ligands.

Potential Pyridine Ring Functionalization Reactions:

Reaction TypeReagents and ConditionsPotential Product
Ru-catalyzed Arylation [RuCl₂(p-cymene)]₂, PPh₃, Na₂CO₃, Aryl-Bromide, Toluene, 140 °CAryl group introduced at C3, C4, or C6 position
Rh(III)-catalyzed Olefination [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂, Alkene, DCE, 120 °CAlkene group introduced at C3 or C4 position
Halogenation N-Halosuccinimide (NBS, NCS)Halogen introduced at C3 position

These strategies allow for the systematic modification of the pyridine core, enabling the exploration of structure-activity relationships by introducing diverse aryl, vinyl, or other functional groups.

Reactivity of the Piperidine (B6355638) Nitrogen: Alkylation, Acylation, and Other N-Substitutions

The piperidine ring contains a secondary amine, which is a key site for derivatization. wikipedia.org This nitrogen is nucleophilic and readily undergoes a variety of standard amine reactions, such as alkylation, acylation, and sulfonylation. These modifications are fundamental for altering the compound's steric and electronic properties.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base will introduce an alkyl group onto the piperidine nitrogen.

N-Acylation: Treatment with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) typically in the presence of a non-nucleophilic base like triethylamine, yields the corresponding N-acyl derivatives.

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to attach aryl or heteroaryl groups to the piperidine nitrogen.

Reductive Amination: The piperidine nitrogen can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield N-alkylated products. nih.gov

Michael Addition: As a secondary amine, the piperidine nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

These reactions provide a robust platform for introducing a wide array of functional groups onto the piperidine nitrogen, significantly expanding the accessible chemical diversity from the parent molecule.

Derivatization of the Phenyl Amine Moiety for Exploring Chemical Space

The exocyclic secondary amine that links the phenyl and pyridine rings is less nucleophilic than the piperidine nitrogen due to the delocalization of its lone pair of electrons into both aromatic systems. Nevertheless, it can still undergo derivatization under specific conditions. New series of compounds can be synthesized by reacting 2-aminopyridine (B139424) derivatives with various reagents. researchgate.netresearchgate.net

Furthermore, the phenyl ring itself is a target for modification. The N-pyridin-2-ylamino substituent is an activating, ortho, para-directing group for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the positions ortho and para to the amine bridge on the phenyl ring.

Potential Derivatization Reactions:

MoietyReaction TypeReagentsPotential Site of Reaction
Phenyl Ring Electrophilic BrominationBr₂, FeBr₃ortho or para position
Phenyl Ring NitrationHNO₃, H₂SO₄ortho or para position
Amine Bridge AlkylationAlkyl Halide, Strong Base (e.g., NaH)Nitrogen of the amine bridge

These modifications allow for fine-tuning of the electronic properties of the aromatic system and the introduction of new hydrogen-bonding or steric features.

Investigation of Regioselectivity and Stereoselectivity in Functionalization Reactions

The presence of multiple reactive sites and a stereocenter in this compound makes the study of selectivity crucial for controlled functionalization.

Regioselectivity: The functionalization of the pyridine ring is governed by the directing effects of the two amine substituents. The 2-anilino group strongly directs incoming electrophiles to the 3- and 5-positions. The 5-piperidinyl group directs to the 4- and 6-positions. The combined effect would likely favor substitution at the C3 and C4 positions, with the precise outcome depending on the reaction conditions and the steric hindrance imposed by the piperidinyl group. researchgate.net In transition-metal-catalyzed C-H functionalization, regioselectivity is often controlled by the formation of a specific metallacyclic intermediate, which can offer a high degree of predictability. nih.gov

Stereoselectivity: The molecule possesses a chiral center at the C2 position of the piperidine ring. Any reaction involving the piperidine ring or its nitrogen atom will proceed on a chiral substrate, leading to the potential formation of diastereomers. For example, the alkylation of the piperidine nitrogen could exhibit some degree of diastereoselectivity, influenced by the steric approach of the electrophile, which may be hindered by the axial or equatorial orientation of the substituent at C2. The synthesis of substituted piperidines often requires stereoselective methods to control the final configuration. nih.gov For instance, asymmetric hydrogenation of a corresponding pyridinium precursor could be a strategy to establish the desired stereochemistry at the C2-position from the outset. acs.org

The control of both regio- and stereoselectivity is paramount for the synthesis of single, well-defined isomers, which is essential for systematic biological evaluation.

Advanced Academic Research Applications and Future Directions

N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine and Derivatives as Chiral Ligands in Asymmetric Catalysis

The inherent chirality of the piperidine (B6355638) ring, coupled with the coordinating nitrogen atoms of the pyridine (B92270) and amine groups, makes this compound an attractive candidate for development as a chiral ligand in asymmetric catalysis. The design of such ligands is a cornerstone of modern synthetic chemistry, aiming to achieve high levels of stereocontrol in chemical reactions. nih.gov

Design and Synthesis of Ligand Variants for Stereoselective Reactions

The development of effective chiral ligands often involves a modular approach, allowing for systematic modification to fine-tune steric and electronic properties. nih.gov For the this compound scaffold, several modification points can be envisioned to create a library of ligand variants.

Piperidine Ring Substitution: Introduction of substituents on the piperidine ring can influence the steric environment around a coordinated metal center, which is crucial for enantioselection.

Pyridine Ring Functionalization: Adding functional groups to the pyridine ring can further modulate the ligand's electronic and steric characteristics.

The synthesis of these variants can be achieved through established synthetic routes. For instance, chiral 2-(pyridin-2-yl)-substituted tetrahydroquinoline scaffolds have been used to create tunable chiral pyridine-aminophosphine ligands for asymmetric hydrogenation. nih.gov A similar strategy could be employed, starting with chiral piperidine precursors, to generate a diverse set of ligands based on the target compound. The goal is to create "privileged ligands" that are effective for a wide range of reactions. nih.gov

Evaluation in Enantioselective Organic Transformations

Once synthesized, these ligand variants would be evaluated in various metal-catalyzed enantioselective transformations. Key reactions where such ligands could prove effective include:

Asymmetric Hydrogenation: The iridium-catalyzed asymmetric hydrogenation of olefins and imines is a benchmark reaction for testing new chiral ligands. nih.gov

Asymmetric Alkylation: Copper-catalyzed asymmetric allylic alkylation is another area where novel chiral ligands, such as those derived from N-hydroxyalkyl pyrid-2-ylidenes, have shown high performance. chemrxiv.org

Cross-Coupling Reactions: Rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed for the synthesis of enantioenriched 3-piperidines using chiral ligands. nih.govacs.org

The effectiveness of a ligand is typically measured by the yield and enantiomeric excess (ee) of the product. The table below illustrates the performance of related chiral pyridine-based ligands in representative asymmetric reactions, suggesting the potential of this compound derivatives.

Ligand TypeMetal CatalystReactionSubstrateEnantiomeric Excess (ee)Reference
Pyridine-aminophosphineIridiumAsymmetric HydrogenationBenchmark OlefinsUp to 99% nih.gov
Diphosphine FerrocenylCopperAsymmetric AlkylationAlkenyl PyridinesExcellent nih.gov
(S)-SegphosRhodiumReductive Heck ReactionDihydropyridinesUp to 96% organic-chemistry.org
N-hydroxyalkyl pyrid-2-ylideneCopperAsymmetric Allylic AlkylationAllylic PhosphatesUp to 95% chemrxiv.org

Exploration of Molecular Recognition Mechanisms and Biological Target Interactions

The aminopyridine and piperidine moieties are prevalent scaffolds in medicinal chemistry, known to interact with a variety of biological targets. rsc.orgresearchgate.net Consequently, this compound and its derivatives are promising candidates for drug discovery and for probing complex biological processes.

Biochemical Assay Development for Probing Molecular Mechanisms of Action

To investigate the biological activity of this class of compounds, the development of robust biochemical assays is essential. These assays can identify interactions with specific enzymes or receptors and elucidate the mechanism of action. For example, aminopyridine derivatives have been evaluated as inhibitors for various enzymes, including:

Tropomyosin receptor kinase (TRK): A target for cancer therapy. nih.gov

Tissue non-specific alkaline phosphatase (TNAP) and ecto-5'-nucleotidase (e5'NT): Implicated in cancer and other diseases. nih.gov

α-glucosidase: A target for diabetes. rsc.org

Screening of this compound derivatives using assays for these and other targets could reveal novel biological activities. Molecular docking studies are often employed in tandem with biochemical assays to predict binding modes and guide the design of more potent and selective compounds. nih.govfigshare.commdpi.com

The following table summarizes the inhibitory activities of some aminopyridine and piperidine derivatives against various biological targets.

Compound ClassTarget EnzymeIC50 ValuePotential ApplicationReference
Aminopyrimidine DerivativesTRKA5.0 nMAnticancer nih.gov
4-Aminopyridine Amidesh-TNAP0.25 µMAnticancer nih.gov
Aminopyridine Thioureasα-glucosidase24.62 µMAntidiabetic rsc.org
Piperidine DerivativesMAO-B0.01572 µMNeurodegenerative Disease nih.gov

Studies on Allosteric Modulation by Heterocyclic Scaffolds

Allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) binding site, offer a sophisticated approach to tuning receptor activity with potentially greater selectivity and fewer side effects. nih.gov Heterocyclic scaffolds, including those containing piperidine, are known to act as allosteric modulators for targets like muscarinic acetylcholine (B1216132) receptors. researchgate.net

The this compound framework, with its conformational flexibility and multiple potential interaction points, is a suitable candidate for exploration as an allosteric modulator. Research in this area would involve:

Screening against G-protein coupled receptors (GPCRs) and ion channels: These are common targets for allosteric drugs.

Functional assays: To determine if the compounds act as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or silent allosteric modulators (SAMs). nih.gov

Structural biology and computational modeling: To identify the allosteric binding site and understand the mechanism of modulation.

The discovery of allosteric modulators based on this scaffold could lead to novel therapeutic agents for a range of neurological and psychiatric disorders.

Integration into Advanced Materials Research

The incorporation of specific organic moieties into polymers can impart unique functional properties, leading to the development of advanced materials. The 2-aminopyridine (B139424) unit, a key component of this compound, has been explored for the synthesis of functional polymers. acs.orgresearchgate.net

For example, multicomponent polymerizations involving 2-aminopyridine have been used to create imidazo[1,2-a]pyridine-containing polymers. acs.org These materials exhibit interesting photophysical properties, such as fluorescence, and good thermal stability. Similarly, poly-2-aminopyridine has been synthesized and characterized for its potential in electronic applications. researchgate.net

Integrating the this compound scaffold into a polymer backbone could lead to novel materials with tailored properties. The piperidine and phenyl groups could influence the polymer's morphology, solubility, and intermolecular interactions, while the aminopyridine unit could provide desirable electronic or optical characteristics. Potential applications for such materials could be in the fields of:

Organic electronics: As components in organic light-emitting diodes (OLEDs) or sensors.

Fluorescent materials: For use in bio-imaging or as chemical sensors. mdpi.com

Smart polymers: Materials that respond to external stimuli such as pH or light. acs.org

Further research is needed to develop polymerization methods that are compatible with the this compound structure and to characterize the properties of the resulting materials.

Development of Chemo- and Biosensors based on Heterocyclic Amine Architectures

Heterocyclic amine architectures, particularly those incorporating pyridin-2-amine and piperidine moieties, serve as a versatile foundation for the design of advanced chemo- and biosensors. The inherent electronic properties and coordination capabilities of the nitrogen atoms within these scaffolds allow for sensitive and selective detection of various analytes, including metal ions and biological molecules. The this compound structure combines the fluorescent potential of the N-aryl-pyridin-2-amine unit with the conformational flexibility and additional binding sites of the piperidine ring, making it a promising candidate for sensor development.

The pyridin-2-amine core is a well-established fluorophore, and its derivatives have been extensively utilized in the development of fluorescent sensors. mdpi.comnih.govbeilstein-journals.org The lone pair of electrons on the pyridine nitrogen, as well as the amino group, can coordinate with metal ions, leading to changes in the electronic structure of the molecule and, consequently, its photophysical properties. researchgate.netresearchgate.net This interaction can result in either fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor), providing a detectable signal for the presence of the target analyte. For instance, various pyridine-based fluorescent sensors have been successfully developed for the detection of toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The binding of these metal ions to the nitrogen atoms of the pyridine moiety alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a measurable change in fluorescence intensity. mdpi.combeilstein-journals.org

The development of chemo- and biosensors based on such complex heterocyclic scaffolds often involves a modular design approach. The N-phenyl-pyridin-2-amine moiety can serve as the signaling unit (fluorophore), while the piperidin-2-yl group can be further functionalized to introduce specific recognition elements for the target analyte. This functionalization can be achieved through various synthetic strategies, allowing for the creation of a diverse library of sensors with tailored specificities. researchgate.net

Sensor TypeTarget Analyte(s)Principle of DetectionReference
Fluorescent ChemosensorCr²⁺, Co²⁺, Cu²⁺, Fe³⁺Metal ion coordination with pyridine nitrogen atoms leading to changes in fluorescence intensity. mdpi.com
Fluorescent ChemosensorCu²⁺Complexation with a pyridine-based receptor results in a distinct color change and fluorescence enhancement. researchgate.net
Fluorescent ProbeFe³⁺/Fe²⁺Pyrrolo[3,4-c]pyridine-based fluorophore exhibits high selectivity for iron ions, enabling their detection in living cells. acs.org
Fluorescent ChemosensorFe³⁺, Al³⁺Metal-ion chelation induces a spirolactam ring-opening mechanism in a rhodamine-coupled diaminopyridine scaffold, causing colorimetric and fluorescent changes. acs.org

Challenges and Future Research Opportunities for this compound and Related Scaffolds

Despite the significant potential of this compound and related heterocyclic amines in various applications, including the development of advanced sensors, several challenges remain in their synthesis, functionalization, and characterization. Overcoming these hurdles will open up new avenues for research and expand the utility of these complex molecular architectures.

Challenges in Synthesis and Functionalization:

The synthesis of complex heterocyclic molecules like this compound often requires multi-step procedures with challenges in controlling regioselectivity and stereoselectivity. numberanalytics.comacs.org Key challenges include:

Coupling of Heterocyclic Rings: The synthesis typically involves the coupling of pre-functionalized pyridine and piperidine rings. Achieving efficient and selective cross-coupling reactions between these two heterocyclic systems can be difficult due to potential side reactions and catalyst deactivation. mdpi.com

Control of Stereochemistry: For molecules with chiral centers, such as the piperidin-2-yl group in the target compound, controlling the stereochemistry during synthesis is crucial for biological applications and for the development of highly selective sensors. Enantioselective synthesis of substituted piperidines is an active area of research. acs.org

Purification and Characterization: The purification of complex heterocyclic compounds can be challenging due to their similar polarities and potential for forming complex mixtures. Thorough characterization using advanced spectroscopic and analytical techniques is essential to confirm the structure and purity of the final product. numberanalytics.com

Future Research Opportunities:

Addressing the existing challenges presents numerous opportunities for future research in the field of complex heterocyclic amines:

Development of Novel Synthetic Methodologies: There is a continuing need for the development of more efficient, sustainable, and versatile synthetic methods for the construction and functionalization of pyridine-piperidine scaffolds. numberanalytics.comnumberanalytics.com This includes the exploration of novel catalytic systems for cross-coupling reactions and the development of milder and more selective C-H functionalization techniques. nih.gov

Exploration of New Sensor Applications: While the focus has been on metal ion detection, the unique structural features of this compound and its analogs could be exploited for the development of sensors for other analytes, such as anions, neutral molecules, and specific biomolecules. The combination of a fluorescent signaling unit and a versatile recognition moiety provides a platform for creating a wide range of chemo- and biosensors.

Computational Design and Screening: The use of computational modeling and virtual screening can accelerate the discovery of new sensor molecules based on this scaffold. numberanalytics.com Density functional theory (DFT) calculations can be employed to predict the photophysical properties and binding affinities of different derivatives, guiding the synthetic efforts towards the most promising candidates.

Investigation of Biological Activities: Given that both pyridine and piperidine moieties are prevalent in pharmaceuticals, there is a significant opportunity to explore the biological activities of this compound and its derivatives. bohrium.comrsc.org These compounds could be investigated as potential therapeutic agents for a variety of diseases.

Development of Multi-functional Materials: The incorporation of these heterocyclic scaffolds into polymeric or solid-state materials could lead to the development of novel functional materials with applications in areas such as organic light-emitting diodes (OLEDs), solar cells, and smart coatings. rsc.org

The continued exploration of the synthesis and application of complex heterocyclic amines like this compound holds great promise for advancements in sensing technologies, materials science, and medicinal chemistry. numberanalytics.commdpi.com

Research AreaKey ChallengesFuture Directions
Synthesis Multi-step reactions, low yields, difficulty in purification, control of stereochemistry. numberanalytics.comacs.orgDevelopment of one-pot reactions, green chemistry approaches, novel catalytic systems, and enantioselective synthesis methods. numberanalytics.comnumberanalytics.com
Functionalization Limited regioselectivity, harsh reaction conditions for C-H functionalization. researchgate.netnih.govresearchgate.netExploration of milder and more selective functionalization techniques, use of directing groups, and biocatalysis. nih.gov
Sensor Development Improving selectivity and sensitivity, developing sensors for a wider range of analytes.Design of sensors for anions and biomolecules, development of ratiometric and lifetime-based sensing platforms.
Biological Applications Understanding structure-activity relationships, identifying specific biological targets.Screening for various biological activities (e.g., anticancer, antimicrobial), lead optimization for drug development. bohrium.comrsc.org

Q & A

Q. What are the common synthetic routes for N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:
  • Intermediate Nitro Reduction : Nitro groups on pyridine rings can be reduced to amines. In analogous compounds, 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine was synthesized via catalytic hydrogenation of a nitro precursor .
  • Pyridine N-Oxide Route : Pyridine N-oxides react with trifluoroacetic anhydride (TFAA) and amines to yield 2-aminopyridines. This method is scalable and regioselective .
  • Key Intermediates : Use of 5-nitro-pyridine derivatives or protected piperidine moieties (e.g., tert-butyloxycarbonyl [Boc] groups) allows controlled functionalization .

Q. How is the structure of this compound confirmed spectroscopically?

  • Methodological Answer :
  • 1H/13C NMR : Proton environments (e.g., aromatic protons at δ 6.4–8.0 ppm, piperidine CH2 at δ 1.5–3.0 ppm) and carbon shifts confirm substitution patterns. For example, 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine showed distinct NH and CH2 signals in CDCl3 .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 221 for similar compounds) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for NH (3200–3400 cm⁻¹) and C-N (1250–1350 cm⁻¹) validate functional groups .

Q. What are the key intermediates in synthesizing this compound?

  • Methodological Answer : Critical intermediates include:
  • 5-Nitro-pyridine Derivatives : Reduced to amines via Pd/C or Raney Ni catalysis .
  • Piperidine-Modified Precursors : Boc-protected piperidines enable selective deprotection and coupling .
  • Schiff Base Adducts : Condensation of aldehydes with amines (e.g., pyrimidine-5-carbaldehyde and 3-methylpyridin-2-amine) forms imine intermediates, later reduced to stable amines .

Advanced Research Questions

Q. How can DFT calculations predict the electronic structure of this compound?

  • Methodological Answer :
  • B3LYP/6-311G(d,p) Basis Set : Optimizes geometry and calculates bond lengths/angles. For example, DFT analysis of 2-amino-3-chloro-5-trifluoromethylpyridine matched experimental XRD data within 0.02 Å .
  • Frontier Molecular Orbitals (FMOs) : Predict reactivity via HOMO-LUMO gaps. Substituents like piperidine alter electron density, influencing nucleophilic/electrophilic sites .
  • Charge Distribution Maps : Visualize electrostatic potential to identify hydrogen-bonding sites critical for crystal packing .

Q. How are contradictions in crystallographic data resolved for derivatives of this compound?

  • Methodological Answer :
  • Multi-Scan Absorption Correction : Tools like SADABS minimize errors in intensity data .
  • Refinement Parameters : Use of R1 (e.g., 0.0381) and wR2 (e.g., 0.1030) ensures model accuracy. Discrepancies in dihedral angles (e.g., 72.8° vs. 57.4°) are resolved by re-examining torsion constraints .
  • Hydrogen Bond Analysis : Tables of d(D–H) and ∠(D–H–A) values validate intermolecular interactions (e.g., C–H⋯N bonds at 2.60–2.85 Å) .

Q. How does substitution on the piperidine ring affect biological activity in analogs of this compound?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
SubstituentActivity TrendExampleReference
4-Methylpiperazine ↑ Opioid receptor binding5-(4-Methylpiperazin-1-yl)pyridin-2-amine
2,6-Dimethylmorpholine ↓ Solubility, ↑ Selectivity5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-2-amine
Isobutyl Enhanced kinase inhibition5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine
  • Bioassay Design : In vitro kinase assays (IC50 measurements) and receptor binding studies (e.g., TrkA inhibition by KRC-108) quantify potency .

Notes

  • Contradictions in Data : Conflicting crystallographic angles or NMR shifts require cross-validation using hybrid methods (e.g., combining XRD with DFT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.